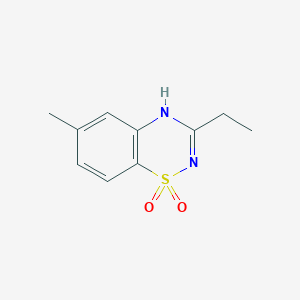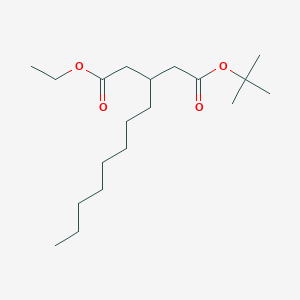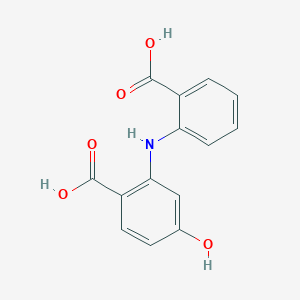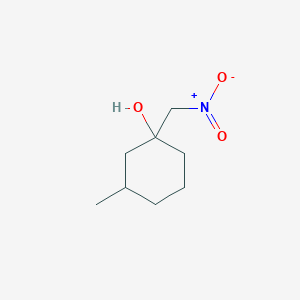![molecular formula C16H17N3OS B14371331 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline CAS No. 90074-52-5](/img/structure/B14371331.png)
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core substituted with a butylsulfanyl group and an oxadiazole ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylquinoline with a butylsulfanyl-substituted oxadiazole derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The quinoline core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The butylsulfanyl group and oxadiazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline: Similar structure but with a phenyl group instead of a methyl group.
3,6-dialkylsulfanylphthalonitriles: Compounds with similar alkylsulfanyl substitutions but different core structures.
Uniqueness
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline is unique due to its specific combination of a quinoline core, butylsulfanyl group, and oxadiazole ring
Properties
CAS No. |
90074-52-5 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-butylsulfanyl-5-(2-methylquinolin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H17N3OS/c1-3-4-9-21-16-19-18-15(20-16)13-10-11(2)17-14-8-6-5-7-12(13)14/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
LKTLHTNLZLEUKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


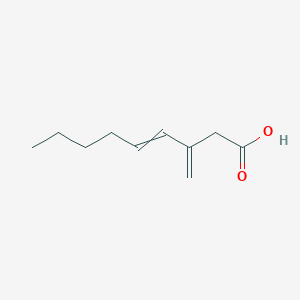
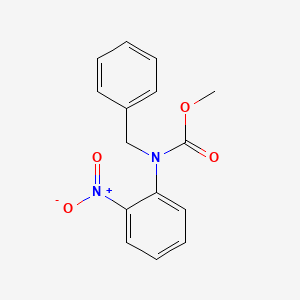
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)
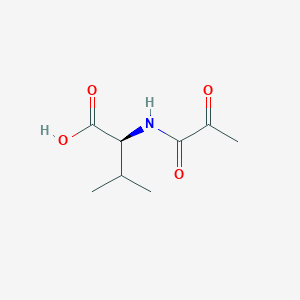
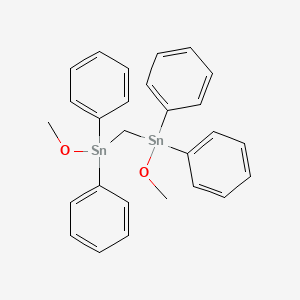
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)

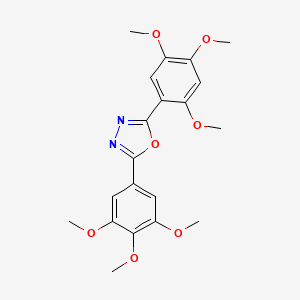
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
